尼克酸-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

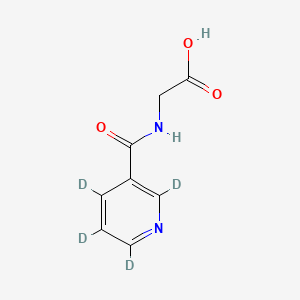

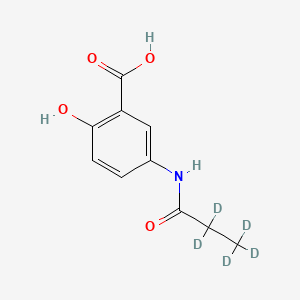

Nicotinuric Acid-d4 is a labeled metabolite of Niacin . It is an acyl glycine and a metabolite of nicotinic acid . It is used for Antiproliferative research .

Synthesis Analysis

Nicotinuric Acid is a major catabolic product of nicotinic acid and is a good index for assessing nicotinic acid biotransformation in the liver . It is formed through a simple conjugation with glycine .Molecular Structure Analysis

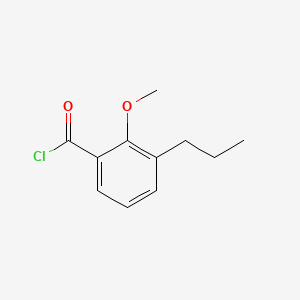

The molecular formula of Nicotinuric Acid is C8H8N2O3 . For Nicotinuric Acid-d4, it is deuterium labeled, meaning some of the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen . Therefore, the molecular formula of Nicotinuric Acid-d4 is C8H4D4N2O3 .Chemical Reactions Analysis

Nicotinuric Acid is the major catabolic product of nicotinic acid and is considered a good index for assessing nicotinic acid biotransformation in the liver . It participates in various coenzyme tasks, including glycolysis, gluconeogenesis, the citric acid cycle, and oxidation, for all tissues as well as in forming long-chain fatty acids .Physical And Chemical Properties Analysis

The average mass of Nicotinuric Acid is 180.161 Da . As Nicotinuric Acid-d4 is deuterium labeled, its molecular weight is slightly higher .科学研究应用

Lipid Therapy

Nicotinuric Acid-d4, also known as Niacin or vitamin B3, is unique as the most potent available lipid therapy to increase high-density lipoprotein (HDL) cholesterol and it significantly reduces lipoprotein (a) . It is often prescribed in combination with statins for cholesterol control .

Attenuating Vascular Inflammation

Through its action on the GPR109A receptor, Niacin may also exert beneficial pleiotropic effects independent of changes in lipid levels, such as improving endothelial function and attenuating vascular inflammation .

Bioanalytical Studies

Nicotinuric Acid-d4 is used as an internal standard in liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method for the quantification of the cholesterol-lowering drug niacin in human plasma .

Metabolite Analysis

Nicotinuric Acid-d4 is a metabolite of Niacin. High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, Nicotinuric Acid, in plasma and urine is a common practice in clinical chemistry .

作用机制

Target of Action

Nicotinuric Acid-d4, a deuterium-labeled variant of Nicotinuric Acid, is a metabolite of Nicotinic Acid . The primary targets of Nicotinuric Acid-d4 are the same as those of Nicotinic Acid, which include various enzymes involved in redox reactions . These enzymes utilize Nicotinamide Adenine Dinucleotide (NAD) and its phosphorylated form, NADP, as electron donors or acceptors .

Mode of Action

Nicotinuric Acid-d4 interacts with its targets by participating in redox reactions. As a precursor of nicotinamide coenzymes, it plays a crucial role in metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

Nicotinuric Acid-d4 affects several biochemical pathways. It is involved in the metabolism of Niacin, also known as Vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Nicotinuric Acid-d4 is metabolized through several enzymatic systems and is ultimately excreted from the body . Nicotinic Acid combines with coenzyme A (CoA) to form nicotinyl–CoA, which, interacting with glycine, is metabolized to Nicotinuric Acid . The pharmacokinetics of Nicotinuric Acid-d4 would be expected to follow a similar pattern.

Action Environment

The action, efficacy, and stability of Nicotinuric Acid-d4 can be influenced by various environmental factors. For instance, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Furthermore, the metabolic and pharmacokinetic profiles of Nicotinuric Acid-d4 could potentially be affected by the presence of other substances in the body, such as drugs or metabolites .

安全和危害

属性

IUPAC Name |

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSGKPYXQINNGF-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676067 |

Source

|

| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216737-36-8 |

Source

|

| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)